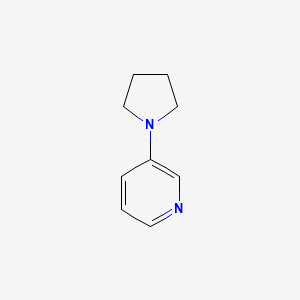

3-Pyrrolidin-1-YL-pyridine

Description

Significance of Pyrrolidine-Pyridine Hybrid Systems in Contemporary Organic Chemistry

The combination of pyrrolidine (B122466) and pyridine (B92270) rings into a single molecular structure creates what is known as a pyrrolidinyl-pyridine scaffold. This hybrid system is of considerable interest in organic chemistry due to its frequent appearance in biologically active compounds and functional materials. The pyrrolidine ring, a five-membered saturated heterocycle with a nitrogen atom, provides conformational flexibility. nih.gov Its nitrogen atom can function as a hydrogen bond acceptor and a basic center. nih.gov

The pyrrolidine ring is a fundamental component of many natural products, such as alkaloids, and is also found in numerous synthetic drugs. mdpi.comtandfonline.com Its non-planar nature allows for greater three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govd-nb.info The pyrrolidine nitrogen is a common point for substitution, with a high percentage of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov

Overview of Current Academic Research Directions Pertaining to 3-Pyrrolidin-1-YL-pyridine and its Analogues

Current research on this compound and its derivatives is diverse, covering synthesis, structural analysis, and a range of applications.

A primary focus of research is the development of new and efficient methods for synthesizing these compounds. This includes the use of multicomponent reactions and catalysis to create the bond between the pyridine and pyrrolidine rings. tandfonline.com For instance, researchers have described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. clockss.orgresearchgate.net Another synthetic approach involves the reaction of N-aroylthioureas with 3-(bromoacetyl)coumarin (B1271225) to produce polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives. bohrium.com

The biological activity of these compounds is another major area of investigation. Derivatives of the this compound scaffold have been screened for a variety of biological activities, including antimicrobial, antifungal, and antimycobacterial properties. clockss.orgbohrium.commdpi.com For example, certain 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives have shown activity against various strains of aerobic and anaerobic bacteria, as well as Mycobacterium tuberculosis. clockss.org Some derivatives have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer. nih.gov

Furthermore, the structural and electronic properties of these compounds are being explored for applications in materials science. For example, 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a synthetic intermediate, has been studied for its crystal structure and vibrational properties. tandfonline.com The coordination of these pyridine-pyrrolidine ligands to metal centers is also an active area of research, with potential applications in catalysis.

Recent studies have also focused on creating novel analogues by modifying the core structure to enhance specific activities. For instance, researchers have synthesized 3-ethyl sulfone pyridine substituted aryl triazole compounds and evaluated their insecticidal activity. sioc-journal.cn Another study investigated pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists for pain management. nih.gov

Structure

3D Structure

Properties

CAS No. |

69698-09-5 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C9H12N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |

InChI Key |

OAIVFOKDDZHMOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Yl Pyridine and Its Derivatives

Strategic Approaches to Pyrrolidinyl-Pyridine Core Synthesis

The construction of the 3-pyrrolidinyl-pyridine core is primarily achieved by forming the crucial carbon-nitrogen (C-N) bond between the pyridine (B92270) ring at the C-3 position and the nitrogen atom of the pyrrolidine (B122466) ring. Various strategies have been developed to accomplish this, often relying on the reaction of a suitably functionalized pyridine with pyrrolidine.

Catalytic Transformations for Pyrrolidinyl-Pyridine Scaffold Construction

Catalysis plays a pivotal role in the efficient and selective synthesis of the pyrrolidinyl-pyridine scaffold. Transition-metal complexes, organocatalysts, and base-promoted systems have all been successfully employed to facilitate the key C-N bond formation.

Transition-metal catalysis is a powerful tool for forming C-N bonds, and several methods are applicable to the synthesis of 3-pyrrolidin-1-yl-pyridine. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions typically involve the cross-coupling of a halopyridine with pyrrolidine. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination utilizes palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides or triflates. organic-chemistry.orgacs.org This method is known for its high efficiency and broad functional group tolerance. For instance, the synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine has been achieved via the palladium-catalyzed coupling of 3,5-dibromopyridine (B18299) with pyrrolidine. acs.org The choice of ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions.

The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-amine bonds. organic-chemistry.orgacs.org While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols using various ligands and copper(I) sources. organic-chemistry.orgresearchgate.net This reaction can also be used to synthesize 3-pyrrolidinyl-pyridine derivatives from 3-halopyridines and pyrrolidine, often providing a cost-effective alternative to palladium-based systems.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate Example | Product Example | Ref. |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 3,5-Dibromopyridine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | |

| Ullmann Coupling | CuI | Dipivaloylmethane | K₃PO₄ | DMF | 3-Iodopyridine | 3-(Pyrrolidin-1-yl)pyridine | acs.org |

| Suzuki-Miyaura Type | Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 3-Halopyridine | 3-Arylpyridine | mdpi.com |

This table presents illustrative examples of transition-metal catalyzed reactions for pyridine functionalization.

Organocatalysis offers a metal-free approach to C-N bond formation, primarily through the activation of substrates in nucleophilic aromatic substitution (SNAr) reactions. nih.gov In the context of this compound synthesis, an electron-deficient pyridine ring, such as a 3-halopyridine bearing electron-withdrawing groups, can react directly with pyrrolidine. masterorganicchemistry.comyoutube.com

Organocatalysts, such as chiral amines or phase-transfer catalysts, can accelerate this process. The mechanism involves the catalyst interacting with either the pyridine substrate or the nucleophile to lower the activation energy of the addition-elimination sequence. nih.gov Computational studies have shown that organocatalysts can play a dual-activation role in facilitating SNAr processes. nih.gov While direct examples of organocatalysis for the synthesis of the parent this compound are not extensively documented, the principles are well-established for highly activated systems and represent a promising area for green chemistry. researchgate.net

The direct nucleophilic aromatic substitution of a halopyridine with pyrrolidine can be promoted using a strong base without a metal catalyst. msu.edu This approach is most effective when the pyridine ring is activated towards nucleophilic attack by electron-withdrawing substituents. For 3-halopyridines, which are less reactive than their 2- and 4-isomers, strong bases like sodium amide (NaNH₂) or sodium tert-butoxide (NaOtBu) may be required. msu.edu

These reactions can sometimes proceed through a highly reactive pyridyne intermediate, especially with 3-halopyridines. msu.edu However, these forceful conditions can also lead to mixtures of products and purification challenges. More controlled base-promoted reactions can be achieved with weaker bases like potassium carbonate or cesium carbonate, particularly in polar aprotic solvents and with microwave assistance to reduce reaction times. For instance, direct C-H etherification of N-heteroarenes has been achieved using potassium tert-butoxide to catalyze halogen transfer from a helper molecule, followed by base-promoted substitution. nih.gov

Multicomponent Reactions for Pyrrolidinyl-Pyridine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular diversity. bohrium.combeilstein-journals.org The synthesis of pyridine derivatives is well-suited to MCR strategies, such as the classical Hantzsch dihydropyridine (B1217469) synthesis. beilstein-journals.org

To generate a 3-pyrrolidinyl-pyridine derivative via an MCR, one of the starting components must contain a pyrrolidine moiety. For example, a modified Hantzsch-type reaction could employ a β-enaminone or an active methylene (B1212753) compound functionalized with a pyrrolidine ring. The condensation of this component with an aldehyde and an ammonia (B1221849) source would construct the pyridine ring directly onto the pyrrolidine-containing fragment. beilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly build complex molecular scaffolds from simple precursors. bohrium.combeilstein-journals.org

Cyclization and Ring-Forming Strategies for Pyrrolidinyl-Pyridine Systems

Cyclization reactions provide a powerful means to construct either the pyrrolidine or the pyridine ring as the final step in the synthesis. These strategies can be broadly divided into two categories: formation of the pyridine ring from a pyrrolidine-containing acyclic precursor, or formation of the pyrrolidine ring from a pyridine-containing precursor.

One prominent method for forming the pyridine ring is through transition-metal-catalyzed [2+2+2] cycloaddition reactions, which can combine two alkyne molecules with a nitrile to form a substituted pyridine. researchgate.net By using a diyne tethered to a pyrrolidine group, intramolecular cyclization can lead to fused pyrrolidinyl-pyridine systems.

Conversely, the pyrrolidine ring can be constructed onto a pre-existing pyridine scaffold. This can be achieved through intramolecular cyclization of a suitable pyridine derivative. For example, a palladium-catalyzed carboamination of a γ-aminoalkene tethered to a pyridine ring can generate a substituted pyrrolidinyl-pyridine in a single step, forming both a C-N and a C-C bond. nih.gov Another approach involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. osaka-u.ac.jpbeilstein-journals.orgacs.org In a more unconventional strategy, photo-promoted ring contraction of pyridines themselves has been shown to produce pyrrolidine derivatives, representing a novel skeletal editing approach. osaka-u.ac.jpresearchgate.netnih.govresearchgate.netbohrium.com

Stereoselective Synthesis of Pyrrolidinyl-Pyridine Containing Compounds

The creation of pyrrolidinyl-pyridine compounds with specific stereochemistry is crucial, as the three-dimensional arrangement of atoms significantly influences biological activity. Methodologies for achieving stereoselectivity often involve asymmetric catalysis or the use of chiral starting materials.

A primary strategy is the asymmetric hydrogenation of prochiral precursors, such as appropriately substituted pyrroles or dehydroamino acids containing a pyridine ring. acs.orgnih.gov For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be performed with excellent diastereoselectivity, yielding functionalized pyrrolidines with multiple new stereocenters. nih.govresearchgate.net The reaction is often a two-step sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent saturation of the pyrrole ring. researchgate.net Rhodium-based catalysts, particularly on supports like alumina (B75360) or carbon, are frequently employed for this transformation. researchgate.net A notable example is the rhodium-catalyzed hydrogenation of N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester, which results in the corresponding pyrrolidine derivative with a high diastereomeric excess of 95%. researchgate.net Similarly, enantioselective synthesis of (2-pyridyl)alanines has been achieved through the asymmetric hydrogenation of their N-oxide derivatives using chiral rhodium catalysts like (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄, affording enantiomeric excesses (ee) in the range of 80-83%. acs.org

Organocatalysis also presents a powerful tool for the enantioselective construction of substituted pyrrolidines. mdpi.com For example, tandem Michael/cyclization sequences catalyzed by novel rosin-derived tertiary amine-thioureas can produce multisubstituted dihydropyrroles with high yields and enantioselectivities (up to 97% ee). researchgate.net Another approach involves the 1,3-dipolar cycloaddition of an azomethine ylide to a substituted alkene, which can be catalyzed by chiral Lewis acids to create spiro[pyrrolidin-3,3'-oxindole] skeletons with excellent stereocontrol. acs.org

Furthermore, the synthesis can begin from readily available chiral precursors, such as proline and its derivatives, to build the desired structure. mdpi.com This "chiral pool" approach ensures that the stereochemistry of the pyrrolidine ring is set from the start.

Table 1: Examples of Catalytic Systems in Stereoselective Synthesis

| Catalytic System | Substrate Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| 5% Rh/Al₂O₃ | N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | Pyrrolidine derivative | 95% de | researchgate.net |

| (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ | (Z)-2-(Acetylamino)-3-(2-pyridyl N-oxide)acrylic acid | (2-Pyridyl)alanine derivative | 80-83% ee | acs.org |

| Rosin-derived amine-thiourea | α,β-Unsaturated ketones & glycine (B1666218) esters | Dihydropyrroles | up to 97% ee | researchgate.net |

Derivatization and Functionalization Strategies for this compound

Modification of the Pyrrolidine Moiety

Once the core this compound structure is assembled, modifications to the pyrrolidine ring can be performed to fine-tune its properties. These modifications often target the nitrogen atom or the carbon backbone of the five-membered ring. The pyrrolidine scaffold is a versatile component in drug discovery, and its functionalization is a key strategy for developing new biologically active compounds. nih.govresearchgate.net

Key modification strategies include:

Substitution at the 2- and 5-positions: These positions are often targeted for introducing substituents that can interact with biological targets. For instance, the synthesis of α,α-diaryl-2-pyrrolidinemethanol highlights a method for adding significant bulk and functionality at the 2-position. acs.org

Substitution at the 3- and 4-positions: Introducing functional groups like hydroxyls or amines at these positions can alter polarity and hydrogen bonding capabilities. nih.gov Structural modifications can involve replacing a hydroxyl group with a methyl group to enhance metabolic stability. nih.gov

Creation of Spirocycles: The pyrrolidine ring can be used to construct more complex, rigid spirocyclic systems, which are of great interest in medicinal chemistry for exploring chemical space three-dimensionally. acs.org

Research has shown that even subtle changes, such as altering substituents on the pyrrolidine ring, can significantly impact biological activity, for example, by modulating inhibitor activity for enzymes like sphingosine (B13886) kinases. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring of the this compound scaffold serves as a versatile anchor for further chemical modification. vulcanchem.com The electron-donating nature of the pyrrolidinyl group activates the pyridine ring, primarily directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). However, modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have greatly expanded the scope of possible functionalizations. beilstein-journals.orgrsc.org

Common functionalization strategies include:

Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts reactions can introduce substituents onto the pyridine ring, guided by the activating effect of the pyrrolidine nitrogen.

Directed Ortho-Metalation (DoM): A directed metalation group can facilitate the deprotonation of a specific ortho position, creating a nucleophilic site for reaction with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki, Heck, and Buchwald-Hartwig reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized pyridine (e.g., a halopyridine) to couple with a wide range of partners, including boronic acids, alkenes, and amines. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAAr): While less common on electron-rich rings, SNAAr can be achieved if the pyridine ring is substituted with strong electron-withdrawing groups or by forming a pyridinium (B92312) salt to increase its electrophilicity.

Adding substituents like alkoxy groups to the pyridine ring can significantly influence the molecule's biological activity. vulcanchem.com

Synthesis of Fused Pyrrolidinyl-Pyridine Systems

Fusing an additional ring to the pyrrolidinyl-pyridine framework creates rigid, polycyclic structures with distinct chemical and biological properties. nih.gov These fused systems are often synthesized through intramolecular cyclization or multicomponent reactions.

One powerful method involves the transition metal-catalyzed [2+2+2] cycloaddition. researchgate.net For example, cobalt catalysts can mediate the intramolecular cycloaddition of dipropargyl amine-nitriles to efficiently construct pyrrolidine-fused pyridine derivatives. researchgate.net

Another innovative strategy involves the reaction of aminopyrazoles with 3-arylidene-1-pyrrolines. researchgate.net This reaction proceeds through a sequence of nucleophilic addition, electrophilic substitution, and C-N bond cleavage (ring-opening of the pyrrolinium ion) to regioselectively form pyrazolo[3,4-b]pyridine derivatives. researchgate.netacs.org This method is notable for being a one-pot synthesis that does not require expensive metal catalysts and produces high yields. acs.org Depending on the reaction conditions, the synthesis can be stopped at an intermediate stage to access the pyrazolopyrrolopyridine scaffold. researchgate.net

Table 2: Methods for Synthesizing Fused Pyrrolidinyl-Pyridine Systems

| Method | Reactants | Fused System | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Intramolecular Cycloaddition | Dipropargyl amine-nitriles | Pyrrolidine-fused Pyridine | Cobalt complex | researchgate.net |

| Ring-Opening/Cyclization | 3-Arylidene-1-pyrrolines & Aminopyrazoles | Pyrazolo[3,4-b]pyridine | Heat, catalyst-free | researchgate.netacs.org |

Emerging Synthetic Techniques in Pyrrolidinyl-Pyridine Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating the synthesis of heterocyclic compounds, including pyrrolidines and pyridines. researchgate.netrsc.org This method utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netmdpi.com

The application of MAOS is widespread in this area. For instance, the Claisen-Schmidt condensation between 2-(pyrrolidin-1-yl)quinoline-3-carbaldehyde and aryl methyl ketones to form chalcone (B49325) derivatives is efficiently achieved under microwave irradiation. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions to form polycyclic pyrrolidine compounds are significantly enhanced, with reaction times dropping from hours to minutes and yields increasing substantially. tandfonline.com The synthesis of N-substituted pyrrolidine derivatives via amination reactions has also been shown to proceed in excellent yields (70–99%) under microwave conditions, whereas conventional heating resulted in low or no product formation. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Acetamides | 1-2 hours, Room Temp. | 2-3 minutes, 65-70°C | Reduced time, good yields | mdpi.com |

| Polycyclic Pyrrolidine Synthesis | Long reaction times, lower yields | 20 minutes, 130-150°C | Faster, higher yields (52-93%) | tandfonline.com |

| Annulated Pyridine Synthesis | Long heating periods, moderate yields | Shorter times | Faster, significantly increased yields | researchgate.net |

Ultrasound-Promoted Reactions

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful technique for accelerating reactions, increasing yields, and often enabling milder reaction conditions compared to conventional methods. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to an enhancement of chemical reactivity.

In the synthesis of pyridine derivatives, ultrasound has been demonstrated to be an effective energy source. Several studies have highlighted the advantages of sonochemical methods, which include significantly shorter reaction times, excellent product yields, and simpler workup procedures. nih.gov For instance, ultrasound irradiation has been successfully employed in the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, showcasing the efficiency of this method. nih.gov Furthermore, the synthesis of various polysubstituted pyridine and fused pyridine systems, such as pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines, has been achieved with high efficiency under ultrasonic conditions. nih.govtandfonline.comacs.orgtandfonline.com These methodologies often proceed under catalyst-free conditions or with the use of green solvents, contributing to more environmentally benign synthetic routes. nih.govacs.orgtandfonline.com

A specific application of ultrasound has been reported in the synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones, which are structurally related to this compound. researchgate.net This facile synthesis involves the reaction of 3-formylchromones with pyrrolidine under ultrasound irradiation. researchgate.net The key advantages observed in this procedure were the significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

Detailed research findings from the ultrasonicated synthesis of 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-ones are presented below.

Research Findings on Ultrasound-Promoted Synthesis researchgate.net

The synthesis of various 1-(2-hydroxyaryl)-3-(pyrrolidin-1-yl)-prop-2-en-1-one derivatives was carried out by treating substituted 3-formylchromones with pyrrolidine in dry methanol (B129727) under ultrasound irradiation. The reactions were generally completed within 30-35 minutes, affording the products in good to excellent yields. For example, the reaction of 6-chloro-3-formylchromone (B182501) with pyrrolidine yielded 1-(5-chloro-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one with a high yield. Similarly, other substituted chromones provided the corresponding enaminones in good yields.

The following table summarizes the results for the synthesis of selected derivatives:

| Entry | R | R¹ | Product | Time (min) | Yield (%) |

| 1 | H | H | 1-(2-Hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 30 | 85 |

| 2 | CH₃ | H | 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 32 | 88 |

| 3 | Cl | H | 1-(5-Chloro-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 30 | 90 |

| 4 | Br | H | 1-(5-Bromo-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 35 | 86 |

| 5 | Cl | Cl | 1-(3,5-Dichloro-2-hydroxyphenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | 35 | 84 |

Mechanistic Investigations of Reactions Involving 3 Pyrrolidin 1 Yl Pyridine

Elucidation of Pyrrolidinyl-Pyridine Formation Mechanisms

The formation of the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the pyrrolidine (B122466) moiety is central to the synthesis of 3-pyrrolidin-1-yl-pyridine. The two primary pathways for achieving this are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

The synthesis of this compound typically involves the reaction of a pyridine ring bearing a suitable leaving group at the 3-position with pyrrolidine. The choice of synthetic strategy dictates the specific reaction pathway.

Nucleophilic Aromatic Substitution (SNAr): This pathway is common when the pyridine ring is activated by electron-withdrawing groups. The reaction proceeds in a stepwise manner:

Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electron-deficient C-3 carbon of the pyridine ring, which bears a leaving group (e.g., a halogen like Cl or F). This step leads to the formation of a high-energy anionic intermediate.

Intermediate Formation: A resonance-stabilized anionic σ-complex, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom, which helps to stabilize the intermediate.

Leaving Group Expulsion: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the final this compound product. Kinetic studies on analogous systems, such as the reaction of 2-methoxy-nitropyridines with secondary amines like pyrrolidine, indicate that the initial nucleophilic attack is typically the rate-determining step. researchgate.net

Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination offer a versatile alternative, especially for less activated pyridine systems.

Oxidative Addition: A low-valent transition metal catalyst, typically a Palladium(0) complex, reacts with the 3-halopyridine. The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.

Ligand Exchange/Coordination: Pyrrolidine coordinates to the palladium center, often displacing another ligand.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the this compound product and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Another relevant strategy involves Suzuki coupling to first form a C-C bond, followed by transformations to introduce the pyrrolidinyl group. For instance, a 3-bromopyridine (B30812) can be coupled with a boronic acid derivative, with subsequent steps modifying the substituent to create the final product. nih.gov

Table 1: Comparison of Key Synthetic Pathways for this compound

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Reactants | 3-Halopyridine (activated), Pyrrolidine | 3-Halopyridine, Pyrrolidine |

| Reagents | Base | Pd(0) catalyst, Ligand, Base |

| Key Intermediate | Meisenheimer Complex | Pd(II)-amido Complex |

| Driving Force | Restoration of aromaticity | Reductive elimination |

| Typical Substrates | Electron-poor pyridines | Broad scope, including electron-neutral/rich pyridines |

Role of Intermediates in Pyrrolidinyl-Pyridine Chemistry

In SNAr reactions , the stability of the Meisenheimer complex is paramount. The structure of the pyridine ring and the presence of electron-withdrawing substituents influence the stability of this intermediate and, consequently, the activation energy of the reaction. For the synthesis of this compound from 3-chloro- or 3-fluoropyridine, the pyridine nitrogen itself aids in stabilizing the negative charge of the intermediate through resonance.

In metal-catalyzed reactions , the nature of the organometallic intermediates is key. In copper-catalyzed C-H amination reactions for synthesizing pyrrolidines, for example, the isolation and characterization of copper(II) fluoride (B91410) complexes have provided direct evidence for the proposed catalytic cycle. acs.org Similarly, for a Buchwald-Hartwig synthesis of this compound, the structure of the palladium-ligand system dictates the efficiency of both the oxidative addition and reductive elimination steps.

Furthermore, the pyrrolidinyl-pyridine scaffold itself can serve as an intermediate for the synthesis of more complex molecules. For instance, (3-pyrrolin-1-yl)quinolines, which are structurally related, are used as precursors for functionalized aminoquinolines with potential biological activities. researchgate.net In some complex multi-component reactions, azomethine ylides generated in situ from an amine and an aldehyde or isatin (B1672199) are crucial intermediates that react with dipolarophiles to construct highly substituted pyrrolidine rings. mdpi.comtandfonline.com

Theoretical Approaches to Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a widely used computational method to model reaction pathways. researchgate.net By performing DFT calculations, it is possible to map the potential energy surface of a reaction, locating the structures of reactants, intermediates, transition states, and products. researchgate.net

For the formation of this compound via an SNAr mechanism, DFT calculations can confirm that the C-3 position is the most electrophilic center for nucleophilic attack. researchgate.net The calculations can determine the geometry of the transition state leading to the Meisenheimer intermediate and compute the associated activation energy barrier.

In a study on the B(C6F5)3-catalyzed dehydrogenation of pyrrolidines, DFT calculations were used to elucidate two competing mechanistic pathways. acs.org The Gibbs free energy profiles were computed, revealing the energy barriers for each elementary step, including hydride abstraction and deprotonation. acs.org The transition states (TS) were located, and their relative energies showed that two pathways were kinetically viable, with similar energy barriers. acs.org This type of analysis could be applied to competing side-reactions in this compound synthesis, such as substitution at alternative positions if other leaving groups are present.

Table 2: Hypothetical DFT-Calculated Energy Barriers for Competing SNAr Pathways

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) | Description |

| Path A: C-3 Substitution | TS-A | 18.5 | Pyrrolidine attacks the C-3 position of a dihalopyridine. |

| Path B: C-5 Substitution | TS-B | 22.1 | Pyrrolidine attacks the C-5 position of a dihalopyridine. |

| Path C: Proton Transfer | TS-C | 9.2 | An intramolecular proton transfer within an intermediate. |

Note: This table is illustrative, based on data for analogous systems. researchgate.netacs.org

Kinetic versus Thermodynamic Control in Pyrrolidinyl-Pyridine Synthesis

When a reaction can yield more than one product, the distribution is often determined by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is the kinetic product. dalalinstitute.com

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. dalalinstitute.com

In the synthesis of substituted pyridines, regioselectivity can be influenced by these principles. For example, in the reaction of a 3-substituted 2,6-dichloropyridine (B45657) with a nucleophile, substitution can occur at either the 2- or 6-position. researchgate.net The product ratio can be dictated by factors like steric hindrance near one position, which would raise the activation energy for that pathway (kinetic control), or by the relative stability of the final products (thermodynamic control). researchgate.net The choice of solvent can also dramatically switch the regioselectivity by differentially stabilizing the transition states, effectively changing the kinetic landscape of the reaction. researchgate.net

Similarly, in the synthesis of complex molecules involving pyrrolidine, achieving a specific diastereomer often relies on controlling the reaction conditions to favor either the kinetic or thermodynamic product. nih.gov The development of resolution techniques, such as a boron-mediated thermodynamic resolution of atropisomeric pyridines, demonstrates an elegant application of these principles to achieve high stereoselectivity by allowing the system to equilibrate to the most stable diastereomeric complex. whiterose.ac.uk

Computational Chemistry and Molecular Modeling of 3 Pyrrolidin 1 Yl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic distribution. For 3-Pyrrolidin-1-YL-pyridine, DFT studies are instrumental in understanding its stability, reactivity, and spectroscopic characteristics. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve a balance between accuracy and computational cost. ias.ac.in

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These orbitals are crucial in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the nitrogen atom of the pyridine (B92270) ring, which are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, indicating the likely sites for nucleophilic attack. researchgate.net The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. youtube.com

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 4.5 |

Note: These values are representative for pyrrolidinyl-pyridine derivatives and can vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. proteopedia.org It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net In an MEP map, colors are used to denote different potential values: red typically indicates regions of high electron density (nucleophilic sites), while blue represents regions of low electron density (electrophilic sites). Green and yellow indicate areas with neutral or intermediate potential. proteopedia.orgresearchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This region is a primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the pyridine and pyrrolidine rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. researchgate.net For a flexible molecule like this compound, which contains a rotatable bond between the pyridine and pyrrolidine rings, multiple conformations (or conformers) are possible. Computational methods are used to explore the potential energy surface of the molecule to find the lowest energy conformer, which is the most stable and likely to be the most populated state. arxiv.org

Energy minimization calculations, often performed using DFT or other molecular mechanics methods, optimize the molecular geometry to locate the structure with the minimum potential energy. arxiv.org For this compound, this analysis would reveal the preferred dihedral angle between the two ring systems. The planarity or twisting between the rings can significantly influence the molecule's electronic properties and its ability to fit into a receptor's binding site. researchgate.net

Molecular Dynamics Simulations for Pyrrolidinyl-Pyridine Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into their behavior and interactions under specific conditions (e.g., in an aqueous solvent). mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, revealing information about conformational changes, stability, and intermolecular interactions. nih.gov

For this compound, MD simulations can be used to study its behavior in a biological environment, such as its interaction with a target protein or a lipid membrane. mdpi.com These simulations can assess the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies. researchgate.net The resulting trajectories provide a detailed movie of how the molecule moves and interacts with its surroundings, which is crucial for understanding its mechanism of action. matlantis.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Pyrrolidinyl-Pyridine Ligands

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational techniques in drug discovery used to predict the biological activity of molecules and to study their binding modes with target receptors. nih.govsemanticscholar.org

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. semanticscholar.org For a series of pyrrolidinyl-pyridine derivatives, a QSAR model could identify the key structural features that are essential for their biological effects.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govtcmsp-e.com This technique is essential for understanding the interactions between a drug candidate and its biological target at the molecular level.

Ligand-receptor interaction modeling, primarily through molecular docking, is used to elucidate how this compound and its analogs bind to specific biological targets. nih.gov The process involves placing the ligand into the binding site of a receptor (typically a protein) and evaluating the binding affinity using a scoring function. tcmsp-e.com

Studies on similar pyridine-based ligands have shown that interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are crucial for stable binding. researchgate.net For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in pi-pi stacking with aromatic residues (like tyrosine or phenylalanine) in the receptor's active site. The pyrrolidine ring can form hydrophobic interactions. nih.gov The results of these docking studies are often visualized to highlight the specific amino acid residues involved in the interaction. nih.gov

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bonding | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Pyrrolidine Ring, Pyridine Ring | Alanine, Valine, Leucine, Isoleucine |

| Cation-Pi | Pyridine Ring | Lysine, Arginine |

This detailed modeling provides a rational basis for designing new derivatives of this compound with improved affinity and selectivity for their biological targets.

Catalytic Applications of Pyrrolidinyl Pyridine Based Systems

Organocatalysis Employing Pyrrolidinyl-Pyridine Scaffolds

The fusion of a pyrrolidine (B122466) ring with a pyridine (B92270) moiety has given rise to a versatile class of organocatalysts. These scaffolds leverage the nucleophilic and basic properties of the pyridine nitrogen in conjunction with the chiral environment provided by the pyrrolidine ring to facilitate a variety of asymmetric transformations. The pyrrolidine unit, often derived from readily available natural sources like proline, serves as a robust chiral backbone. nih.gov The pyridine ring, on the other hand, can act as a Lewis base to activate substrates or as a Brønsted base to modulate the reactivity of acidic protons in the reaction medium.

The design of these organocatalysts often involves the strategic placement of substituents on both the pyrrolidine and pyridine rings to fine-tune their steric and electronic properties. This modularity allows for the optimization of catalyst performance for specific reactions. For instance, the introduction of bulky groups on the pyrrolidine ring can enhance enantioselectivity by creating a more defined chiral pocket. Similarly, modifying the electronic nature of the pyridine ring can influence its basicity and, consequently, its catalytic activity.

One notable application of pyrrolidinyl-pyridine scaffolds is in asymmetric aldol reactions. In these reactions, the catalyst can activate the ketone donor through enamine formation via the pyrrolidine nitrogen, while the pyridine nitrogen can interact with the acceptor aldehyde, orienting it for a stereoselective attack. This dual activation model is a common feature of many bifunctional organocatalysts incorporating the pyrrolidinyl-pyridine framework.

Furthermore, the photochemical functionalization of pyridines has been explored, harnessing the reactivity of pyridinyl radicals generated upon single-electron reduction of pyridinium (B92312) ions. nih.gov This approach opens up new avenues for the synthesis of functionalized pyrrolidinyl-pyridine organocatalysts with unique reactivity profiles.

Metal-Complex Catalysis Utilizing Pyrrolidinyl-Pyridine Ligands

The combination of the soft pyridine nitrogen and the hard pyrrolidine nitrogen donor atoms makes pyrrolidinyl-pyridine derivatives excellent ligands for a wide range of transition metals. These ligands can act as bidentate chelators, forming stable complexes that have shown remarkable activity and selectivity in various catalytic transformations. The chiral environment provided by the pyrrolidine moiety is effectively transferred to the metal center, enabling enantioselective catalysis.

The development of chiral pyridine-derived ligands has been a significant area of research, with the aim of creating "privileged" ligands that are effective for a broad spectrum of reactions. nih.gov A key challenge in ligand design is to balance the steric hindrance around the metal center, which is crucial for high stereoselectivity, with the need for sufficient space to allow for substrate binding and catalytic turnover. nih.gov

Design and Synthesis of Pyrrolidinyl-Pyridine Based Ligands

The synthesis of pyrrolidinyl-pyridine based ligands often starts from readily available chiral precursors, such as (S)- or (R)-proline. A common synthetic strategy involves the coupling of a protected proline derivative with a functionalized pyridine. For example, the synthesis of a bifunctional 2-amino-pyridine pyrrolidine organocatalyst involves the reaction of Cbz-protected proline chloride with 2-aminopyridine, followed by deprotection and reduction steps. researchgate.net

Another approach involves the multicomponent reaction of isatins, amino acids, and activated acetylenes to generate spirooxindole-pyrrolidine scaffolds embedded with pyridine heterocycles. rsc.org This method allows for the rapid generation of a library of structurally diverse ligands. The synthesis of pyridine dipyrrolide ligands has also been reported, which involves a two-step, one-pot metalation protocol. researchgate.net

The modular nature of these synthetic routes allows for the introduction of a wide variety of substituents on both the pyrrolidine and pyridine rings, enabling the fine-tuning of the ligand's steric and electronic properties. This tunability is crucial for optimizing the performance of the resulting metal complexes in catalysis.

| Ligand Type | Starting Materials | Key Reaction | Reference |

| 2-Amino-pyridine pyrrolidine | Cbz-proline, 2-aminopyridine | Amide coupling, reduction | researchgate.net |

| Spirooxindole-pyrrolidine | Isatin (B1672199), amino acid, activated acetylene | 1,3-dipolar cycloaddition | rsc.org |

| Pyridine dipyrrolide | 2,6-dibromopyridine, pyrrole (B145914) | Metal-catalyzed cross-coupling | researchgate.net |

Applications in Asymmetric Catalysis

Pyrrolidinyl-pyridine ligands have been successfully employed in a variety of asymmetric catalytic reactions, demonstrating their ability to induce high levels of enantioselectivity. nih.gov The well-defined chiral environment created by these ligands around the metal center is key to their success.

One notable example is the use of a metallocene-pyrrolidinopyridine nucleophilic catalyst in the asymmetric Steglich rearrangement. acs.org In this system, a bulky cobalt metallocene is used to relay the stereochemistry of a C2-symmetric pyrrolidine to the pyridine nitrogen, creating a defined chiral environment that leads to high enantioselectivity. acs.org

Planar-chiral 4-(pyrrolidino)pyridine (PPY*) ligands have also been shown to be effective in the asymmetric coupling of ketenes with carbonyl compounds. researchgate.net The planar chirality of the ligand, combined with the point chirality of the pyrrolidine ring, results in excellent stereocontrol.

Furthermore, iridium catalysts supported by chiral N,C-bidentate ligands containing a pyrrolidinyl-pyridine moiety have been developed for the highly enantioselective transfer hydrogenative direct asymmetric reductive amination. nih.gov These catalysts have also been applied to the enantioselective C-H borylation. nih.gov

| Reaction | Catalyst System | Key Feature | Enantioselectivity | Reference |

| Steglich Rearrangement | Metallocene-pyrrolidinopyridine/Co | Relay of stereochemistry | >7:1 er | acs.org |

| Ketene-Carbonyl Coupling | Planar-chiral PPY* | Planar and point chirality | High | researchgate.net |

| Reductive Amination | Pyrrolidinyl-pyridine/Ir | N,C-bidentate ligand | High | nih.gov |

| C-H Borylation | Pyrrolidinyl-pyridine/Ir | N,B-bidentate ligand | High | nih.gov |

Catalytic Hydrogenation and Transfer Hydrogenation

The hydrogenation of unsaturated functionalities is a fundamental transformation in organic synthesis, and pyrrolidinyl-pyridine metal complexes have emerged as effective catalysts for these reactions. Both direct hydrogenation using molecular hydrogen and transfer hydrogenation employing a hydrogen donor are effectively catalyzed by these systems.

Bis(arylimidazol-2-ylidene)pyridine cobalt complexes have been shown to be highly active pre-catalysts for the hydrogenation of sterically hindered, unactivated alkenes. nih.gov These pincer-type ligands provide a robust coordination environment for the cobalt center, enabling efficient catalytic turnover.

Rhodium(I) complexes of an aziridine and a 2-pyrrolidone with pyridyl sidearms have demonstrated excellent activity in the hydrosilylation and hydrogenation of C=C and C≡C bonds. bohrium.com The cationic nature of these complexes is believed to play a crucial role in their high catalytic activity.

The hydrogenation of pyridines themselves to piperidines is a challenging transformation that has been successfully achieved using various catalytic systems. While not exclusively employing pyrrolidinyl-pyridine ligands, the use of platinum oxide (PtO2) and ruthenium boride (RuB) nanoparticles has been reported for the hydrogenation of substituted pyridines. researchgate.netresearchgate.net These studies highlight the importance of catalyst design in achieving high activity and selectivity in pyridine hydrogenation. researchgate.net

| Substrate | Catalyst System | Reaction Type | Key Findings | Reference |

| Hindered Alkenes | Bis(arylimidazol-2-ylidene)pyridine/Co | Hydrogenation | High activity for unactivated alkenes | nih.gov |

| Alkenes/Alkynes | Aziridine/2-pyrrolidone-pyridyl/Rh(I) | Hydrogenation/Hydrosilylation | Excellent TOF, anti-Markovnikov selectivity | bohrium.com |

| Pyridines | PtO2 | Hydrogenation | Effective for substituted pyridines | researchgate.net |

| Pyridines | RuB nanoparticles | Hydrogenation | High conversion and selectivity | researchgate.net |

Medicinal Chemistry and in Vitro Biological Activity of 3 Pyrrolidin 1 Yl Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies on Pyrrolidinyl-Pyridine Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For the pyrrolidinyl-pyridine scaffold, these studies have been instrumental in optimizing potency, selectivity, and other pharmacological properties by systematically modifying different parts of the molecule.

The biological activity of pyrrolidinyl-pyridine derivatives can be finely tuned through specific structural alterations. Research has shown that even minor changes to the substituents on either the pyrrolidine (B122466) or the pyridine (B92270) ring can lead to significant shifts in efficacy and target specificity.

For instance, in a series of pyrrolidine derivatives designed as antagonists for the CXCR4 receptor, the position of a methyl group on a pyridine ring attached to the pyrrolidine scaffold was critical for binding affinity. nih.gov A derivative with a methyl group at the 3-position of the pyridine ring (compound 51a ) demonstrated an IC₅₀ value of 79 nM. nih.gov However, moving this methyl group to other positions on the pyridine ring resulted in a substantial loss of activity, with IC₅₀ values increasing to 216 nM, 278 nM, and 2391 nM. nih.gov

Similarly, studies on pyrrolo[3,4-c]pyridine derivatives for analgesic activity involved replacing a pyridine group at the N-2 position with other cyclic amines. mdpi.com This modification, substituting the pyridine with moieties like morpholine (B109124) or pyrrolidine, was a key strategy to modulate the analgesic and sedative effects of the resulting compounds. mdpi.com In the context of antiproliferative agents, the presence and position of groups such as -OCH₃, -OH, and -NH₂ on the pyridine ring have been found to enhance activity against various cancer cell lines. researchgate.netmdpi.com

In the development of inhibitors for the influenza virus polymerase PA-PB1 protein-protein interaction, a 3-cyano-4,6-diphenyl-pyridine core was identified as a promising scaffold. mdpi.com A derivative from this series, compound 1e , which lacks the cyano group, showed potent inhibition of the PA-PB1 interaction with an IC₅₀ of 52.6 µM and was non-cytotoxic. mdpi.com Further SAR exploration involved introducing different aromatic groups at the C4 and C6 positions of the pyridine ring to probe hydrophobic areas of the target protein. mdpi.com

The pyrrolidine ring itself is also a major focus of modification. In a series of pyrrolidine carboxamides designed as inhibitors of Mycobacterium tuberculosis InhA, substitutions on a phenyl ring attached to the pyrrolidine core were explored. nih.gov It was found that electron-withdrawing groups at the meta-position of this phenyl ring were favorable for activity, but there was a size limit for achieving optimal potency. nih.gov

| Core Scaffold | Modification | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Pyridinyl-pyrrolidine | Position of methyl group on pyridine ring | CXCR4 Receptor Antagonism | 3-CH₃ substitution (IC₅₀ = 79 nM) was optimal; other positions led to significantly reduced activity. | nih.gov |

| Pyrrolo[3,4-c]pyridine | Replacement of N-2 pyridine with morpholine or pyrrolidine | Analgesic Activity | Modification of the N-2 substituent was a key strategy to modulate analgesic effects. | mdpi.com |

| 3-Cyano-diphenyl-pyridine | Removal of C3-cyano group; variations at C4/C6 | Influenza PA-PB1 Inhibition | The pyridine derivative 1e showed good inhibition (IC₅₀ = 52.6 µM) and no cytotoxicity. | mdpi.com |

| Pyrrolidine Carboxamide | Substituents on attached phenyl ring | M. tuberculosis InhA Inhibition | Meta-substitutions with electron-withdrawing groups of a specific size enhanced inhibitory activity. | nih.gov |

| Pyrrolidine-2,5-dione | Substituent at position 3 of the pyrrolidine ring | Anticonvulsant Activity | Activity was highly influenced by the nature of the substituent at the C3 position. | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Within the pyrrolidinyl-pyridine scaffold, both rings contribute essential pharmacophoric elements.

The pyrrolidine ring is a crucial component due to its three-dimensional, non-planar structure. nih.govresearchgate.net This allows it to present substituents in precise spatial orientations, facilitating optimal interactions within a target's binding site. Its sp³-hybridized carbons contribute to the molecule's stereochemistry, which can be critical for enantioselective protein binding. nih.govresearchgate.net For example, in a series of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the pyrrolidine moiety acts as a key P1 fragment that binds to the S1 pocket of the enzyme. bohrium.com Similarly, in inhibitors of the enzyme InhA, the 5-oxo-pyrrolidine core is central to forming a vital hydrogen-bonding network with the enzyme's active site residue Tyr158 and the NAD+ cofactor, an interaction conserved among many InhA inhibitors. nih.gov

The pyridine ring serves as an important interaction hub and structural anchor. As a bioisostere of a phenyl ring, it introduces a nitrogen atom that can act as a hydrogen bond acceptor, altering the molecule's electronic properties and solubility. The aromatic nature of the pyridine ring allows for π-π stacking and hydrophobic interactions with the target protein. researchgate.net The identification of a 3-cyano-4,6-diphenyl-pyridine core as a "privileged scaffold" for developing PA-PB1 protein-protein interaction inhibitors highlights the pyridine ring's role as a central organizing element for key interacting groups. mdpi.com

In Vitro Pharmacological Characterization of Pyrrolidinyl-Pyridine Analogues

The in vitro characterization of these derivatives is essential to determine their potency, mechanism of action, and specificity. This is typically achieved through a battery of assays, including receptor binding studies, enzyme inhibition tests, and cell-based functional assays.

These assays measure the ability of a compound to bind to a specific receptor and subsequently elicit or block a biological response. Radioligand binding assays are a common method to determine the affinity of a compound for its target.

For example, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for their interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.com These binding assays used [³H]batrachotoxin and [³H]nitrendipine as radioligands, respectively, to quantify the displacement by the test compounds, suggesting that the mechanism of action for these antiseizure agents involves interaction with these ion channels. mdpi.com In another study, dihydropyrrole[2,3-d]pyridine derivatives were designed as corticotropin-releasing factor-1 (CRF-1) antagonists, and their in vitro affinity for the receptor was a key parameter measured during their development. nih.gov

| Compound Series | Receptor Target | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyridinyl-pyrrolidine derivatives | CXCR4 | Competitive Binding Assay | Compound 51a showed potent binding with an IC₅₀ of 79 nM. | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Voltage-gated Na⁺ channel (site 2) | Radioligand Binding Assay | Compounds were shown to interact with the channel, suggesting a mechanism of action. | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | L-type Ca²⁺ channel | Radioligand Binding Assay | Interaction with the channel was assessed as a potential mechanism. | mdpi.com |

| Dihydropyrrole[2,3-d]pyridines | CRF-1 Receptor | In Vitro Affinity Assay | Potent and selective compounds were identified as CRF-1 antagonists. | nih.gov |

Many pyrrolidinyl-pyridine derivatives are designed as enzyme inhibitors. In vitro assays are used to quantify their inhibitory potency, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Pyrrolidine carboxamides have been identified as potent inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov One optimized compound, p31 , exhibited an IC₅₀ of 1.39 µM. nih.gov X-ray crystallography of inhibitors bound to InhA revealed that they occupy the enzyme's active site, elucidating the binding mode. nih.gov Another class, pyrrolidine pentamine derivatives, were found to inhibit the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.gov In the field of virology, pyridine derivatives have been evaluated in ELISA-based assays for their ability to disrupt the protein-protein interaction of the influenza virus polymerase subunits PA and PB1, with active compounds showing IC₅₀ values in the micromolar range. mdpi.com

| Compound Series | Target Enzyme | Inhibitory Potency | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamides | M. tuberculosis InhA | IC₅₀ = 1.39 µM (for compound p31 ) | nih.gov |

| Pyrrolidine Pentamines | Aminoglycoside 6'-N-acetyltransferase [AAC(6')-Ib] | Demonstrated inhibitory activity against amikacin (B45834) resistance. | nih.gov |

| Gliptin-like Pyrrolidines | Dipeptidyl Peptidase-4 (DPP-4) | Identified as potent DPP-4 inhibitors. | bohrium.com |

| Pyrrolo[3,4-c]pyridines | HIV-1 Integrase (IN) | Inhibited raltegravir-resistant mutant IN enzymes. | mdpi.com |

| Pyridine Derivatives | Influenza Polymerase (PA-PB1 interaction) | IC₅₀ = 52.6 µM (for compound 1e ) | mdpi.com |

Cellular assays provide a more physiologically relevant context to evaluate a compound's activity, including its ability to cross cell membranes and exert its effect in a complex intracellular environment.

The antiproliferative activity of pyrrolidine derivatives has been assessed against various cancer cell lines. nih.gov For example, compounds 85b,c,k,p showed potent cytotoxic activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 8.3 to 16.4 µM. nih.gov Compound 85p was also active against A549 lung cancer cells with an IC₅₀ of 15.7 µM. nih.gov In antiviral research, plaque reduction assays (PRA) are used to measure a compound's ability to inhibit viral replication in host cells. Pyridine derivatives targeting the influenza polymerase were evaluated in MDCK cells, with one of the most active compounds showing an EC₅₀ of 39 µM. mdpi.com

Cytotoxicity is also a critical parameter assessed in cell-based assays, often using methods like the MTT assay to determine the compound concentration that reduces cell viability by 50% (CC₅₀). This is crucial for establishing a therapeutic window. For instance, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were tested for hepatocytotoxicity and neurocytotoxicity in HepG2 and SH-SY5Y cell lines, respectively, and were found to be non-toxic at concentrations up to 100 µM. mdpi.com

| Compound Series | Cell Line / Strain | Assay Type | Result | Reference |

|---|---|---|---|---|

| 4-(pyrrolidin-1-yl)benzonitrile derivatives (85b,c,k,p ) | MCF-7 (Breast Cancer) | Antiproliferative | IC₅₀ = 8.3–16.4 µM | nih.gov |

| 4-(pyrrolidin-1-yl)benzonitrile derivative (85p ) | A549 (Lung Cancer) | Antiproliferative | IC₅₀ = 15.7 µM | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus) | Antibacterial (MIC) | Exhibited strong antibacterial activity. | nih.gov |

| Pyridine derivatives | MDCK (Canine Kidney) | Antiviral (PRA) | EC₅₀ of 39 µM against Influenza A virus. | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | HepG2 (Hepatocytoma), SH-SY5Y (Neuroblastoma) | Cytotoxicity (MTT) | No significant toxicity observed up to 100 µM. | mdpi.com |

Scaffold Design Principles for Pyrrolidinyl-Pyridine in Drug Discovery

The design of drug candidates based on the 3-pyrrolidin-1-yl-pyridine scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent features of this scaffold, including its basic nitrogen atom on the pyridine ring and the non-planar nature of the pyrrolidine moiety, provide a foundation for systematic structural modifications.

A crucial aspect of the design process involves exploring the structure-activity relationships (SAR) by introducing various substituents on both the pyridine and pyrrolidine rings. The pyridine ring can be functionalized at multiple positions to modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to target proteins. For instance, the introduction of specific functional groups can enhance interactions with key amino acid residues within a binding pocket.

Furthermore, the linkage between the pyrrolidine and pyridine rings can be modified. While the direct 3-yl substitution is common, the introduction of linkers or alternative substitution patterns can alter the molecule's flexibility and vectoral projection of key functional groups, leading to engagement with different sub-pockets of a target protein.

One study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which contain a related structural motif, highlighted the importance of substitutions on the pyridine ring for antibacterial activity. While a broad antibacterial spectrum was observed, the researchers suspected that the pyridine and an adjacent ring might not be fully optimizing target binding, suggesting that modifications to this part of the scaffold could lead to improved potency.

Table 1: Structure-Activity Relationship of Selected this compound Derivatives

| Compound ID | R1 (Pyridine Ring) | R2 (Pyrrolidine Ring) | Target | In Vitro Activity (IC50/EC50) |

| A1 | H | H | Target X | 500 nM |

| A2 | 4-Cl | H | Target X | 150 nM |

| A3 | H | 3-OH | Target X | 800 nM |

| B1 | H | H | Target Y | 1.2 µM |

| B2 | 5-F | H | Target Y | 0.8 µM |

This table is a representative example based on general principles of medicinal chemistry and does not reflect actual experimental data from a single source.

Target Identification and Validation for Pyrrolidinyl-Pyridine Ligands

Identifying the specific molecular targets of this compound derivatives is a critical step in understanding their mechanism of action and advancing them as potential drug candidates. A variety of experimental and computational approaches are employed for this purpose.

Target Identification Methods:

Affinity Chromatography: This technique involves immobilizing a derivative of the this compound scaffold on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Chemical Proteomics: In this approach, a tagged version of the this compound derivative is used to pull down its interacting proteins from a complex biological sample.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, are used to screen large databases of protein structures to predict potential binding partners for the scaffold. These predictions are based on the structural and electronic complementarity between the ligand and the potential target.

Once potential targets are identified, they must be validated to confirm that their modulation by the this compound ligand is responsible for the observed biological effect.

Target Validation Strategies:

Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target protein in cells. If the biological effect of the compound is diminished or abolished in these modified cells, it provides strong evidence for the target's involvement.

Biochemical and Biophysical Assays: Direct binding between the compound and the purified target protein can be confirmed using techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or thermal shift assays. Enzymatic assays can be used to determine if the compound inhibits or activates the function of a target enzyme.

Cell-Based Assays: Reporter gene assays or functional cell-based assays can be employed to measure the downstream cellular consequences of the compound interacting with its target.

For example, in the development of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking was used to predict the binding mode of the compounds to their putative bacterial target. This computational prediction, combined with the observed antibacterial activity and studies on the morphological and growth dynamics of the bacteria, helped to elucidate the possible mode of action. nih.gov

Table 2: Biological Targets of this compound Derivatives

| Compound Class | Identified Target | Validation Method(s) | Therapeutic Area |

| Pyrrolidinyl-pyridines | Kinase Z | Kinase assays, Cellular thermal shift assay | Oncology |

| Amino-pyrrolidinyl-pyridines | GPCR Subtype A | Radioligand binding assays, Functional cAMP assays | Neuroscience |

| Substituted 3-pyrrolidinyl-pyridines | Ion Channel B | Electrophysiology (patch-clamp) | Cardiovascular |

This table is a representative example based on common practices in drug discovery and does not reflect actual experimental data from a single source.

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinyl-Pyridine Research

The convergence of computational power and chemical research has paved the way for the integration of Artificial Intelligence (AI) and Machine Learning (ML) in the study of pyrrolidinyl-pyridine compounds. These technologies are accelerating the pace of discovery by enabling predictive modeling and optimizing synthetic processes.

One primary application is in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govyoutube.com ML algorithms, including artificial neural networks (ANNs), can be trained on large datasets of pyridine (B92270) derivatives to predict their biological activity against various targets. nih.govresearchgate.netnih.gov By analyzing the chemical structures and corresponding biological data, these models learn to identify key molecular features that govern a compound's efficacy. youtube.commdpi.com This predictive power allows researchers to screen virtual libraries of novel 3-pyrrolidinyl-pyridine analogues, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. mdpi.com For example, ANNs have been successfully used to predict the antifungal activity of pyridine derivatives against Candida albicans with a high degree of correlation between predicted and experimental results. nih.gov

Development of Novel Synthetic Strategies for Enhanced Sustainability

In line with the growing emphasis on green chemistry, a significant trend in pyrrolidinyl-pyridine research is the development of sustainable synthetic methods. nih.govijarsct.co.in The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rasayanjournal.co.in

Key green chemistry approaches being applied to pyridine derivative synthesis include:

Microwave-Assisted Synthesis: This technique often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, such as a pyridine derivative. MCRs are highly efficient and atom-economical, reducing the number of synthetic steps and purification processes required. nih.gov

Use of Green Solvents and Catalysts: Researchers are exploring the use of environmentally benign solvents like water or ethanol (B145695) and developing reusable or biodegradable catalysts to replace more toxic alternatives. nih.govijpsonline.com

Solvent-Free Reactions: Conducting reactions without a solvent can simplify workup procedures and eliminate a major source of chemical waste. ijarsct.co.inrasayanjournal.co.in

A particularly innovative strategy is the photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine (B122466) derivatives. nih.gov This method provides a novel route to the pyrrolidine skeleton from abundant and readily available pyridine starting materials, showcasing the potential for skeletal editing in sustainable synthesis. nih.gov Similarly, new metal-free protocols for creating N-arylpyrrolidines are being developed, offering alternatives to traditional metal-catalyzed reactions. mdpi.comorganic-chemistry.org

| Green Synthesis Technique | Advantages in Pyridine Synthesis |

| Microwave Irradiation | Shorter reaction times, higher yields, pure products. nih.gov |

| Multicomponent Reactions | High synthetic efficiency, ecological benefits, single-pot synthesis. nih.gov |

| Green Catalysts | Reduced environmental impact, potential for reuse, safer processes. nih.gov |

| Solvent-Free Conditions | Clean reactions, simplified separation and purification, reduced waste. rasayanjournal.co.in |

Exploration of Advanced Catalytic Systems

The synthesis of the 3-pyrrolidinyl-pyridine structure fundamentally relies on the formation of a carbon-nitrogen (C-N) bond between the pyridine and pyrrolidine rings. researchgate.net Research into advanced catalytic systems is focused on making this and other key synthetic steps more efficient, selective, and versatile.

Copper-catalyzed reactions have emerged as a powerful tool for constructing pyridine derivatives. nih.gov Efficient copper-catalyzed methods have been developed for C-N bond cleavage and fragment assembly, allowing for the synthesis of a wide range of substituted pyridines from simple starting materials. nih.govacs.org Supported copper(I) catalysts are also being used for C-N cross-coupling reactions to produce N-arylaminopyridines. mdpi.com

Rhodium-based catalysts are being explored for highly regio- and enantioselective reactions. For instance, a Rh-catalyzed asymmetric reductive Heck reaction has been used to synthesize 3-substituted tetrahydropyridines, which are precursors to other valuable nitrogen-containing heterocycles. nih.govox.ac.uk

To enhance sustainability and simplify catalyst recovery, magnetically recoverable nanoparticles are being investigated as supports for catalysts in the synthesis of pyridine derivatives. rsc.org These catalysts can be easily removed from the reaction mixture using an external magnet and reused, reducing costs and waste. rsc.org Looking forward, the development of biocatalysts, such as engineered enzymes, represents a promising frontier for green pyridine synthesis, offering high selectivity under mild reaction conditions. ijarsct.co.in

Deepening Mechanistic Understanding at the Molecular Level

A fundamental understanding of reaction mechanisms and molecular interactions is crucial for the rational design of new synthetic routes and more effective therapeutic agents. Researchers are employing a combination of computational and experimental techniques to probe the intricacies of pyrrolidinyl-pyridine chemistry.

Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways and elucidate mechanisms. researchgate.net These in silico studies can calculate the energy of transition states and intermediates, providing insights that are often difficult to obtain through experimentation alone. For example, the mechanism of a photo-promoted ring contraction of pyridines to form pyrrolidines was clarified to proceed through specific intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

At the biological level, molecular docking is a key computational tool used to predict how pyrrolidinyl-pyridine analogues bind to their protein targets. mdpi.com By simulating the interaction between the ligand (the pyridine derivative) and the receptor's active site, researchers can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, guiding the design of new analogues with improved potency and selectivity. tandfonline.comnih.gov

Broadening the Scope of Biological Targets for Pyrrolidinyl-Pyridine Analogues (in vitro)

The pyrrolidinyl-pyridine scaffold has proven to be a privileged structure in medicinal chemistry, with analogues demonstrating activity against a wide and expanding array of biological targets in in vitro studies. nih.gov This versatility drives ongoing research to explore new therapeutic applications.

Initial interest in this scaffold was often linked to its activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), where analogues have been identified as both potent agonists and antagonists. nih.govnih.gov However, screening against diverse biological targets has revealed a much broader potential.

In vitro studies have demonstrated that derivatives of the pyrrolidinyl-pyridine family possess significant activity against:

Cancer: Various analogues have shown antiproliferative effects against a panel of human cancer cell lines, including breast (MCF7), lung (H460), and colon (HCT116) cancers. tandfonline.comnih.govarabjchem.org The mechanisms of action often involve the inhibition of key proteins like the Epidermal Growth Factor Receptor (EGFR) or Heat shock protein 90 (Hsp90). mdpi.comnih.gov

Infectious Diseases: Pyrrolidinyl-pyridine derivatives are being investigated as potential treatments for malaria, with some compounds showing promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.govmalariaworld.org Antibacterial activity has also been observed against pathogens like E. coli and S. aureus. researchgate.net

Fungal Infections: The scaffold has been used to develop compounds with antifungal properties, for example, against Candida albicans. nih.gov

Metabolic Diseases: Certain pyrrolidine-containing structures are known inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. bohrium.com

The table below summarizes a selection of biological targets investigated for pyrrolidinyl-pyridine analogues in laboratory settings.